Caulophyllogenin
Overview
Description
Caulophyllogenin is a triterpenoid saponin extracted from the plant species Caulophyllum robustum and Kalopanax pictus . It is known for its biological activities, including partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ) with an effective concentration (EC50) of 12.6 micromolar . This compound has been studied for its potential therapeutic applications in treating type-2 diabetes, obesity, metabolic syndrome, and inflammation .
Mechanism of Action
Target of Action
Caulophyllogenin is a triterpene saponin that primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor from the steroid-thyroid hormone superfamily . It plays a central role in the regulation of crucial cellular pathways related to adipogenesis, lipid and glucose homeostasis, inflammatory responses, vascular homeostasis, and placental development .
Mode of Action
This compound acts as a partial agonist of PPARγ, with an EC50 of 12.6 μM . It interacts with PPARγ, stabilizing its active conformation through binding . This agonist-induced dissociation of the corepressor permits coactivator recruitment necessary for initiation of the transcription .
Biochemical Pathways
The activation of PPARγ by this compound affects multiple biochemical pathways. It plays a significant role in the regulation of lipid and glucose homeostasis, adipogenesis, and inflammatory responses . The compound’s interaction with PPARγ can lead to changes in these pathways, potentially influencing metabolic and inflammatory processes.
Result of Action
The activation of PPARγ by this compound can lead to various molecular and cellular effects. It can potentially influence processes such as lipid metabolism, glucose homeostasis, and inflammation . These effects make this compound a potential candidate for the research of conditions like type-2 diabetes, obesity, metabolic syndrome, and inflammation .
Biochemical Analysis
Biochemical Properties
Caulophyllogenin interacts with PPARγ, a key nuclear receptor involved in the regulation of lipid and glucose metabolism . It acts as a partial agonist of PPARγ, with an EC50 value of 12.6 μM . This interaction with PPARγ suggests that this compound may influence the activity of enzymes and proteins involved in metabolic pathways regulated by this receptor .
Cellular Effects
This compound’s interaction with PPARγ can have significant effects on various types of cells and cellular processes. For instance, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s role as a partial PPARγ agonist suggests that it may influence the expression of genes regulated by this receptor, potentially impacting cellular metabolism and other functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARγ. As a partial agonist, it binds to this nuclear receptor, potentially influencing its activity . This binding interaction may lead to changes in gene expression, enzyme activation or inhibition, and other effects at the molecular level .
Metabolic Pathways
This compound is involved in the PPARγ-regulated metabolic pathway . It may interact with enzymes or cofactors within this pathway, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caulophyllogenin is typically extracted from natural sources rather than synthesized chemically. The extraction process involves isolating the compound from the stem bark of Kalopanax pictus or the roots of Caulophyllum robustum . The extraction process generally includes steps such as drying, grinding, and solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes:
Harvesting: Collecting the plant material at the appropriate growth stage.
Drying and Grinding: Drying the plant material to reduce moisture content and grinding it into a fine powder.
Solvent Extraction: Using solvents to extract this compound from the plant material.
Purification: Purifying the extract using techniques such as chromatography to isolate this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Caulophyllogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Solvents such as methanol, ethanol, and acetone are frequently used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Caulophyllogenin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Caulophyllogenin is structurally similar to other triterpenoid saponins, such as:
Quillaic acid: Another triterpenoid saponin with similar biological activities.
Oleanolic acid: Known for its anti-inflammatory and antioxidant properties.
Ursolic acid: Exhibits anti-inflammatory, antioxidant, and anticancer activities.
Uniqueness
This compound’s partial agonism of PPARγ and its specific inhibitory effects on pro-inflammatory cytokine secretion distinguish it from other similar compounds . This unique combination of activities makes this compound a promising candidate for therapeutic applications targeting metabolic and inflammatory disorders .
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-5,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABOBEOYNMHSHB-UAWZMHPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967406 | |
Record name | Caulophyllogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52936-64-8 | |
Record name | Caulophyllogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52936-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3beta,4alpha,16alpha)-3,16,23-Trihydroxyolean-12-en-28-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052936648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caulophyllogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,4α,16α)-3,16,23-trihydroxyolean-12-en-28-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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